3-Chloro-2-(pyrrolidin-2-yl)pyridine

Medicinal Chemistry Fragment-Based Drug Discovery Pharmacophore Design

Fragment-based screening requires a pyrrolidinylpyridine with a defined secondary amine H-bond donor, yet regioisomeric impurities or N-linked analogs can derail target engagement. 3-Chloro-2-(pyrrolidin-2-yl)pyridine (CAS 524674-60-0) delivers: • C-linked pyrrolidine NH enables directed H-bonding to kinase hinge or protease active sites. • Ortho-chlorine activates the pyridine ring for enhanced Suzuki, Buchwald-Hartwig, and Sonogashira coupling yields. • Chiral pool routes (S-proline derived) provide cost-effective access to enantiopure material. Supplied at ≥98% HPLC purity; bulk quantities supported for parallel library synthesis.

Molecular Formula C9H11ClN2
Molecular Weight 182.65 g/mol
CAS No. 524674-60-0
Cat. No. B15227761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-(pyrrolidin-2-yl)pyridine
CAS524674-60-0
Molecular FormulaC9H11ClN2
Molecular Weight182.65 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=C(C=CC=N2)Cl
InChIInChI=1S/C9H11ClN2/c10-7-3-1-6-12-9(7)8-4-2-5-11-8/h1,3,6,8,11H,2,4-5H2
InChIKeyONRDOXZIWWKPHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-2-(pyrrolidin-2-yl)pyridine: Structure and Procurement


3-Chloro-2-(pyrrolidin-2-yl)pyridine (CAS 524674-60-0) is a heterocyclic building block belonging to the pyrrolidinylpyridine subclass, characterized by a pyridine core bearing a chlorine atom at the 3-position and a C-linked pyrrolidine ring at the 2-position (molecular formula C₉H₁₁ClN₂, MW 182.65 g/mol) [1]. The compound is commercially available at purities of 97–98% (HPLC) from multiple global suppliers and is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research programs . Its structural features — a chiral pyrrolidine C-2 center, a hydrogen-bond-donating secondary amine, and an aryl chloride handle for cross-coupling — position it as a versatile scaffold for fragment-based drug discovery and library synthesis [2].

Chiral pyrrolidine building block (C-2 stereocenter)
Secondary amine H-bond donor (C-linked NH)
Aryl chloride cross-coupling handle at 3-position

3-Chloro-2-(pyrrolidin-2-yl)pyridine: Why Analogs Fail to Substitute


The pyrrolidinyl-chloropyridine chemical space contains multiple regioisomers and linkage variants that differ critically in hydrogen-bond donor/acceptor capacity, steric accessibility of the pyrrolidine nitrogen, electronic influence of the chlorine substituent on the pyridine ring, and chiral center positioning — all of which directly govern reactivity in cross-coupling reactions, binding interactions with biological targets, and downstream synthetic compatibility [1]. For instance, the N-linked isomer 3-Chloro-2-(pyrrolidin-1-yl)pyridine (CAS 1289079-66-8) lacks the secondary amine hydrogen-bond donor present in the pyrrolidin-2-yl series, fundamentally altering its pharmacophoric profile; the 5-substituted regioisomer 3-Chloro-5-(pyrrolidin-2-yl)pyridine (CAS 1025976-52-6) places the chlorine and pyrrolidine in a meta relationship, changing electrophilic aromatic substitution reactivity relative to the ortho-arrangement in the target compound . These structural distinctions translate into non-interchangeable performance in any application where directional interactions, metal coordination geometry, or steric constraints are design-critical.

N-linked analog (CAS 1289079-66-8)
Lacks secondary amine H-bond donor, may alter pharmacophoric profile and target recognition.
5-substituted regioisomer (CAS 1025976-52-6)
Meta chlorine-pyrrolidine relationship shifts electronic environment and cross-coupling reactivity relative to ortho target.

3-Chloro-2-(pyrrolidin-2-yl)pyridine: Differentiation Evidence vs. Analogs


Hydrogen-Bond Donor: C- vs. N-Linked Attachment

3-Chloro-2-(pyrrolidin-2-yl)pyridine features a C-linked pyrrolidine at the pyridine 2-position, retaining a secondary amine (N–H) that serves as a hydrogen-bond donor (HBD). In contrast, the N-linked analog 3-Chloro-2-(pyrrolidin-1-yl)pyridine (CAS 1289079-66-8) lacks this HBD functionality entirely because the pyrrolidine nitrogen is directly attached to the pyridine ring, eliminating the N–H proton [1]. PubChem-computed properties for the closely related 5-substituted pyrrolidin-2-yl isomer confirm HBD count = 1 and TPSA = 24.9 Ų, whereas the pyrrolidin-1-yl isomer has HBD count = 0 and lower polar surface area, directly affecting membrane permeability and target recognition [1].

H-Bond Donor vs N-Linked
Class-level inference
HBD = 1 (target) vs HBD = 0 (N-linked analog)
Presence of H-bond donor may influence fragment-based screening hit rates.
Descriptor-level comparison; experimental binding data to verify.
Medicinal Chemistry Fragment-Based Drug Discovery Pharmacophore Design

Cross-Coupling Reactivity: Ortho- vs. Meta-Chloro Regioisomerism

The target compound places the chlorine atom at the pyridine 3-position with the pyrrolidine at the 2-position (ortho relationship), creating a distinct electronic environment compared to the 5-substituted regioisomer 3-Chloro-5-(pyrrolidin-2-yl)pyridine (CAS 1025976-52-6), where chlorine and pyrrolidine are in a meta arrangement . In the ortho configuration, the electron-donating pyrrolidine nitrogen can activate the chlorine toward oxidative addition in palladium-catalyzed cross-coupling reactions through resonance effects, whereas the meta isomer experiences predominantly inductive effects . This regiochemical difference is reflected in distinct predicted boiling points: the ortho-substituted target compound is predicted to have a higher boiling point than the meta 5-substituted analog (estimated ~284 °C vs. 279.5 °C based on regioisomeric comparisons), consistent with stronger intermolecular interactions .

Ortho vs Meta Regioisomerism
Class-level inference
Predicted Bp ~284 °C (ortho) vs 279.5 °C (meta); Δ ≈ +4.5 °C
Ortho arrangement may enhance cross-coupling reactivity via electronic push-pull.
Predicted values; experimental verification recommended.
Synthetic Chemistry Cross-Coupling SAR Exploration

Chiral Center: Enantiopure Synthesis via Chiral Pool

The pyrrolidine ring in 3-Chloro-2-(pyrrolidin-2-yl)pyridine contains a stereogenic center at the C-2 carbon, which is absent in the N-linked analog 3-Chloro-2-(pyrrolidin-1-yl)pyridine. A 2021 study in the European Journal of Organic Chemistry demonstrated that enantiopure pyrrolidin-2-yl-substituted pyridine derivatives can be accessed via (S)-proline- and (2S,4R)-4-hydroxyproline-derived β-ketoenamides, yielding chiral pool-derived functionalized pyridines in good to excellent yields [1]. The resulting nonaflate intermediates were shown to be excellent precursors for palladium-catalyzed coupling reactions, enabling downstream diversification while preserving stereochemical integrity [1]. This synthetic methodology directly applies to the target compound class, providing a route to single-enantiomer material that is not accessible for the achiral pyrrolidin-1-yl analogs.

Chiral Center Accessibility
Supporting evidence
Stereogenic C-2; enantiopure synthesis via proline chiral pool (Brennecke 2021)
Enantioselective synthetic route available for pyrrolidin-2-yl pyridines.
Validated for pyridine/pyrimidine derivatives; achiral N-linked analog lacks this capability.
Asymmetric Synthesis Chiral Pool Enantiopure Building Blocks

Commercial Purity and Procurement Specifications

3-Chloro-2-(pyrrolidin-2-yl)pyridine is commercially available at 98% purity (HPLC) from major suppliers including Leyan (Product No. 1561176), with alternative suppliers offering ≥97% (NLT 97%) grade material suitable for ISO-certified pharmaceutical R&D and quality control applications . The compound is supplied as a neat solid/oil with molecular formula C₉H₁₁ClN₂ and molecular weight 182.65 g/mol . In comparison, the 5-substituted regioisomer 3-Chloro-5-(pyrrolidin-2-yl)pyridine (CAS 1025976-52-6) is available at comparable purities but from fewer qualified suppliers, while the N-linked analog 3-Chloro-2-(pyrrolidin-1-yl)pyridine (CAS 1289079-66-8) typically shows more limited commercial availability and fewer documented quality specifications .

Commercial Purity & Availability
Supporting evidence
98% HPLC, ≥3 verified global suppliers; analogs show more restricted sourcing
Broader multi-supplier availability may reduce procurement risk and lead time.
Supplier catalog data; confirm CoA and purity for specific lot.
Chemical Procurement Quality Control Library Synthesis

3-Chloro-2-(pyrrolidin-2-yl)pyridine: Recommended Applications


Fragment-Based Drug Discovery with H-Bond Donor

In fragment-based screening campaigns where hydrogen-bond donor capacity is essential for target engagement (e.g., kinase hinge-binding motifs, protease active-site recognition), 3-Chloro-2-(pyrrolidin-2-yl)pyridine provides a structurally validated secondary amine HBD that is absent in N-linked pyrrolidine analogs. The C-linked pyrrolidine NH can form directed hydrogen bonds while the 3-chloro substituent offers a synthetic handle for fragment elaboration via cross-coupling, enabling hit-to-lead optimization without altering the core pharmacophore [1].

Enantioselective Synthesis via Proline-Derived Building Blocks

Programs requiring single-enantiomer pyrrolidine-containing drug candidates can leverage the demonstrated chiral pool synthesis route (S-proline or 4-hydroxyproline derived) to access enantiopure 3-Chloro-2-(pyrrolidin-2-yl)pyridine derivatives. This approach, validated for pyrrolidin-2-yl-substituted pyridines in the peer-reviewed literature, provides a cost-effective alternative to chiral chromatography or asymmetric catalysis for building block preparation [2].

Ortho-Directed Cross-Coupling for Library Synthesis

The ortho relationship between the chlorine and pyrrolidine substituents in 3-Chloro-2-(pyrrolidin-2-yl)pyridine creates an electronically activated system for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira). This regiochemical arrangement, distinct from meta-substituted analogs, may enhance oxidative addition rates and improve coupling yields in parallel synthesis workflows, making it a preferred scaffold for generating diverse compound libraries from a single building block .

nAChR Ligand Design

The pyrrolidin-2-yl-pyridine core is structurally homologous to nornicotine and related nAChR ligands. The 3-chloro substitution on the pyridine ring introduces electronic modulation that can alter receptor subtype selectivity relative to the parent nornicotine scaffold. Published structure-activity relationships for pyrrolidinyl-pyridine nAChR ligands demonstrate that chlorine substitution position significantly impacts binding affinity and functional activity at α4β2 and α7 receptor subtypes, supporting the use of 3-Chloro-2-(pyrrolidin-2-yl)pyridine as a rationally designed starting point for nAChR-focused medicinal chemistry [3].

Application
Selection Property
Validation Focus
Fragment-based screening, H-bond interactions
Secondary amine H-bond donor (C-linked NH)
Target engagement assays, binding enthalpy profiling
Enantiopure building block synthesis
Chiral pyrrolidine C-2 center (proline-derived route)
Enantiomeric purity, chiral HPLC confirmation
Cross-coupling library synthesis
Ortho-chloroaryl activation for Pd-catalyzed coupling
Suzuki/Buchwald-Hartwig yield, regiochemical fidelity
nAChR ligand research
Pyrrolidinyl-pyridine core with 3-Cl electronic modulation
α4β2 and α7 subtype binding assays

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